Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16347078
Molecular Formula: C18H18F3N3O5
Molecular Weight: 413.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18F3N3O5 |
|---|---|
| Molecular Weight | 413.3 g/mol |
| IUPAC Name | ethyl 4-[4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carbonyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H18F3N3O5/c1-2-28-17(27)24-7-5-23(6-8-24)16(26)13-10-22-14-4-3-11(29-18(19,20)21)9-12(14)15(13)25/h3-4,9-10H,2,5-8H2,1H3,(H,22,25) |
| Standard InChI Key | KFMGEYDNCXZKDW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC(F)(F)F |
Introduction
Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound with a specific chemical structure that includes a quinoline core, a piperazine ring, and a trifluoromethoxy group. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and synthetic challenges.
Synthesis
The synthesis of Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate involves several steps, typically starting with the preparation of the quinoline core and the piperazine ring. The quinoline core can be synthesized through various methods, including the Skraup reaction or the Conrad-Limpach reaction, followed by the introduction of the trifluoromethoxy group. The piperazine ring is then linked to the quinoline core via a carbonyl group, often through a coupling reaction.
Biological Activity
While specific biological activity data for Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is not detailed in the search results, compounds with similar structures often exhibit potential as pharmaceutical agents due to their ability to interact with various biological targets. The presence of a trifluoromethoxy group can enhance the compound's ability to penetrate cell membranes, potentially increasing its efficacy.
Research Findings and Applications
Research on compounds with quinoline and piperazine moieties often focuses on their antiviral, antibacterial, and anticancer properties. The incorporation of a trifluoromethoxy group can modify these properties, making such compounds interesting candidates for drug development.
| Potential Application | Description |
|---|---|
| Antiviral Activity | Compounds with similar structures have shown potential against viral targets. |
| Antibacterial Activity | The quinoline core is known for its antibacterial properties. |
| Anticancer Activity | Piperazine derivatives have been explored for their anticancer potential. |
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